molecular formula C19H20BrN5O3 B2659841 2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2379986-43-1

2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2659841
CAS No.: 2379986-43-1
M. Wt: 446.305
InChI Key: VCCHLUHLAXTDOQ-UHFFFAOYSA-N
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Description

2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a bromofuran, piperidine, pyrazole, and dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Bromofuran Moiety: The bromofuran component can be synthesized by bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and the bromofuran intermediate.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a diketone or α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final compound is obtained by coupling the bromofuran-piperidine intermediate with the pyrazole derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of alcohols or amines from carbonyl groups.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structure.

    Material Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.

    Pharmaceutical Industry: The compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in inflammatory and cancer pathways.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
  • 2-[1-(5-fluorofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Uniqueness

  • Bromine Substitution : The presence of a bromine atom in the furan ring distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity.
  • Functional Group Diversity : The combination of bromofuran, piperidine, pyrazole, and dihydropyridazinone moieties provides a unique structural framework that can interact with multiple biological targets.

This detailed article provides a comprehensive overview of 2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O3/c1-12-11-13(2)24(21-12)17-5-6-18(26)25(22-17)14-7-9-23(10-8-14)19(27)15-3-4-16(20)28-15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCHLUHLAXTDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC=C(O4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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